molecular formula C9H10BrNO B2782106 6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine CAS No. 1404432-35-4

6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine

Cat. No.: B2782106
CAS No.: 1404432-35-4
M. Wt: 228.089
InChI Key: RDHYOPABSDSVEL-UHFFFAOYSA-N
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Description

6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is a heterocyclic compound that contains a bromine atom and an oxazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated benzene derivative with an amine and an aldehyde or ketone, followed by cyclization to form the oxazepine ring. The reaction conditions often include the use of a solvent such as ethanol or acetonitrile and a catalyst like a Lewis acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield a variety of substituted oxazepines, while oxidation or reduction can lead to different oxidation states of the oxazepine ring .

Scientific Research Applications

6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxazepine ring play crucial roles in binding to these targets, influencing their activity. The exact pathways involved depend on the specific biological context, but the compound’s structure allows it to modulate various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Bromo-1,2,3,5-tetrahydropyrido[2,3-e][1,4]oxazepine
  • 8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine

Uniqueness

6-Bromo-1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine is unique due to its specific substitution pattern and the presence of the oxazepine ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the position of the bromine atom and the nature of the oxazepine ring can significantly influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

6-bromo-1,2,3,5-tetrahydro-4,1-benzoxazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO/c10-8-2-1-3-9-7(8)6-12-5-4-11-9/h1-3,11H,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHYOPABSDSVEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C(N1)C=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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